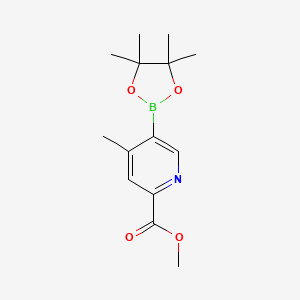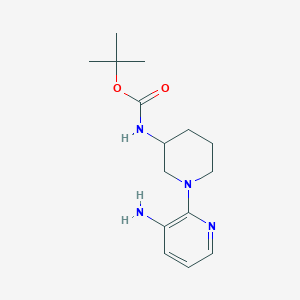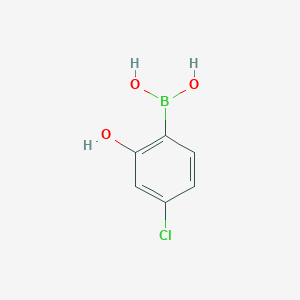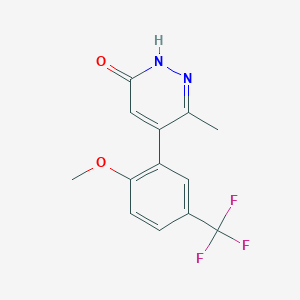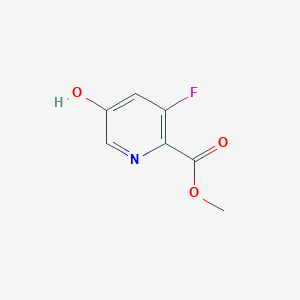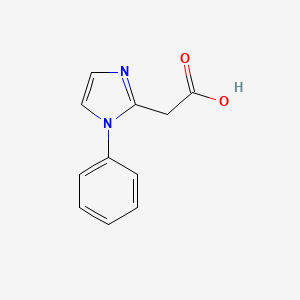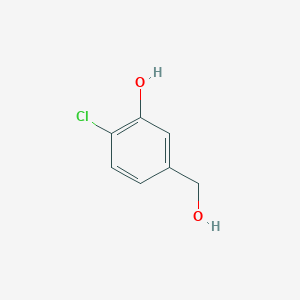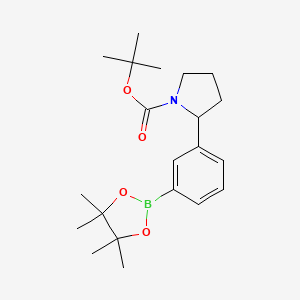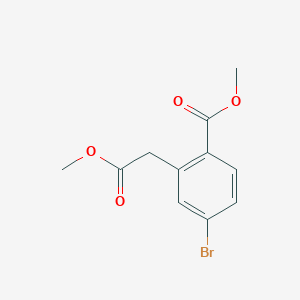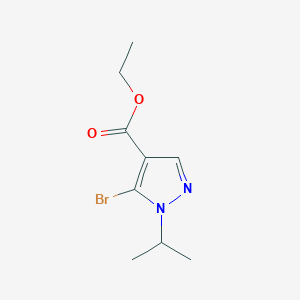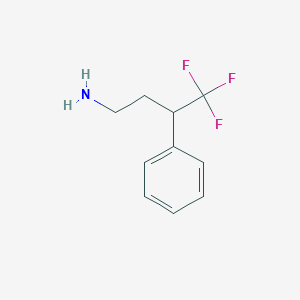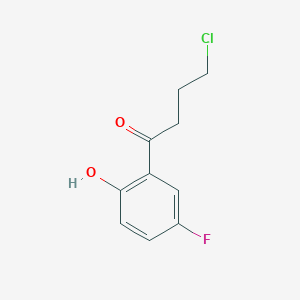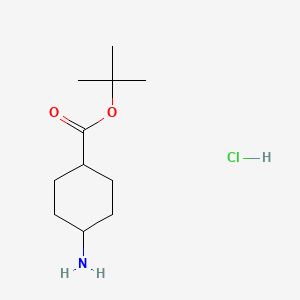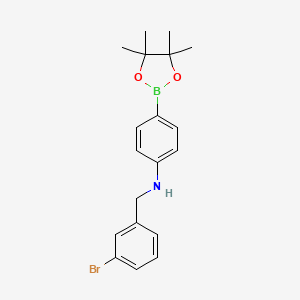![molecular formula C7H4F3N3 B1429148 5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine CAS No. 1256793-68-6](/img/structure/B1429148.png)
5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine
概要
説明
Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The synthesis of certain TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用
Anticancer Activity
5-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine derivatives have been explored for their potential as anticancer agents. Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have shown promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancers at micro molar concentration (Chavva et al., 2013). Additionally, novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives have been evaluated for cytotoxicity against human cancer cell lines, with some compounds showing promising activity (Nagender et al., 2014).
Synthesis and Molecular Structure
The synthesis of these compounds is a key area of research. Methods such as microwave-assisted treatment and multicomponent reaction approaches have been developed for synthesizing substituted 1H-pyrazolo[4,3-c]pyridines and 5-oxides (Palka et al., 2014). Cyclocondensation techniques have been used to produce 4-trifluoromethyl-substituted pyrazolo[3,4-b]pyridines, providing insights into their molecular structure and characteristic chemical shifts (Emelina et al., 2008).
Antimicrobial and Anti-biofilm Activities
These compounds have also been researched for their antimicrobial and anti-biofilm activities. Pyrazolo[3,4-b]pyridine derivatives bearing benzenesulfonamide and trifluoromethyl moieties have been synthesized and evaluated for their in vitro antibacterial and antifungal activities against various pathogenic strains (Chandak et al., 2013).
Biomedical Applications
A comprehensive review of over 300,000 1H-pyrazolo[3,4-b]pyridines has been conducted, covering their synthesis, the diversity of substituents, and biomedical applications. These compounds have been used in various biomedical fields, highlighting their importance in this domain (Donaire-Arias et al., 2022).
Mechanoluminescence and OLED Applications
5-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine derivatives have been employed in the synthesis of Pt(II) phosphors, showcasing mechanoluminescence and application in efficient white OLEDs. This highlights their potential in the field of materials science and electronics (Huang et al., 2013).
Safety And Hazards
The safety data sheet for a related compound, 2,3-Dichloro-5-trifluoromethylpyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
特性
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-1-4-2-12-13-5(4)3-11-6/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNMTHOUOFMTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

